7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one
Overview
Description
7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one: is an organic compound that belongs to the class of dibenzothiepins It is characterized by the presence of two fluorine atoms at the 7 and 8 positions of the dibenzo[b,e]thiepin ring system
Mechanism of Action
Target of Action
It is a key intermediate for baloxavir marboxil , which is known to inhibit the cap-dependent endonuclease of the influenza virus .
Mode of Action
As an intermediate for Baloxavir Marboxil, it may contribute to the overall inhibitory effect on the influenza virus .
Biochemical Pathways
Given its role in the synthesis of baloxavir marboxil, it may be involved in the pathways related to viral replication, specifically the inhibition of the cap-dependent endonuclease of the influenza virus .
Result of Action
As a key intermediate for Baloxavir Marboxil, its contribution to the overall antiviral effect against the influenza virus could be inferred .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one typically involves a multi-step process. One of the reported methods starts with 3,4-difluoro-2-methylbenzoic acid as the starting material. The process includes the use of diphenyl disulfide as a sulfur source, which helps in forming the thiepin ring. The reaction conditions are optimized to avoid harsh conditions and the use of smelly thiophenol, making the process more suitable for large-scale production .
Industrial Production Methods: The industrial production of this compound has been demonstrated on a kilogram scale, achieving a purity of 98.04% with an overall yield of 75%. The process is designed to be scalable and controllable, ensuring consistent quality and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted dibenzothiepins.
Scientific Research Applications
Chemistry: 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new pharmaceuticals. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: The compound is used in the production of advanced materials and specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of high-performance materials .
Comparison with Similar Compounds
- 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-sulfone
- 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-sulfoxide
Uniqueness: 7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one is unique due to its specific substitution pattern and the presence of a ketone group. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the presence of fluorine atoms enhances its chemical stability and biological activity compared to non-fluorinated analogs .
Properties
IUPAC Name |
7,8-difluoro-6H-benzo[c][1]benzothiepin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2OS/c15-11-6-5-8-10(13(11)16)7-18-12-4-2-1-3-9(12)14(8)17/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIAEKBJODOUBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)F)C(=O)C3=CC=CC=C3S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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